molecular formula C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B021495 Polyacrylonitrile CAS No. 25014-41-9

Polyacrylonitrile

Cat. No. B021495
CAS RN: 25014-41-9
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Description

Polyacrylonitrile (PAN) is a synthetic, high molecular weight polymer characterized by nitrile groups (-C≡N) attached to carbon atoms of the polymer backbone. It is known for its applications in high-performance fibers due to its thermal stability, resistance to most chemicals, and high tensile strength.

Synthesis Analysis

PAN can be synthesized through various polymerization methods. One approach involves cobalt-mediated radical polymerization, which results in well-defined block copolymers with low polydispersity (Debuigne et al., 2008). Another method includes free-radical aqueous slurry polymerization, using ammonium persulfate and sodium metabisulfite as redox initiators (Ebdon et al., 1994). High molecular weight PAN has also been synthesized through dispersion/emulsion polymerization processes (Boguslavsky et al., 2005).

Molecular Structure Analysis

The molecular structure of PAN involves a helical configuration with various levels of crystallinity, depending on the synthesis process and conditions. A study revealed the crystal structure of PAN as an orthorhombic unit-cell, indicating moderate crystalline order in fibers (Colvin & Storr, 1974).

Chemical Reactions and Properties

PAN undergoes several chemical reactions upon heating, including cyclization and aromatization, forming a structure rich in fused pyridine systems. This process is crucial in the production of carbon fibers (Burlant & Parsons, 1956). The presence of nitrile groups also facilitates various chemical modifications, like hydrolysis, leading to different copolymers and derivatives.

Physical Properties Analysis

PAN exhibits high thermal stability, making it suitable for applications requiring resistance to high temperatures. The physical properties, like crystallinity and thermal behavior, are influenced by the polymer's composition and synthesis conditions (Zhao et al., 2009).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

PAN, with its unique chemical, electrical, mechanical, and thermal properties, has become a crucial acrylic polymer for the industry. This polymer has been widely used to fabricate ultrafiltration, nanofiltration, and reverse osmosis membranes for water treatment applications . The fabrication and modification techniques of PAN-based porous FO membranes have been highlighted in this work .

properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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Record name 2-Propenenitrile, trimer
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.
Record name Acrylonitrile
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Product Name

Acrylonitrile

Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS RN

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods III

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
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0.75 mL
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Synthesis routes and methods IV

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods V

Procedure details

1,2-Diaminocyclohexane (1) is cyanoethylated with acrylonitrile in the presence of an acid catalyst (Equation 1). With one mole ##STR7## of acrylonitrile the monocyanoethylated product, N-(2-cyanoethyl)-1,2-diaminocyclohexane, (2) is formed, whereas two moles of acrylonitrile react to give the dicyanoethylated product, N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane, (3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyacrylonitrile
Reactant of Route 2
Polyacrylonitrile
Reactant of Route 3
Polyacrylonitrile
Reactant of Route 4
Reactant of Route 4
Polyacrylonitrile
Reactant of Route 5
Polyacrylonitrile
Reactant of Route 6
Polyacrylonitrile

Citations

For This Compound
225,000
Citations
Z Bashir - Carbon, 1991 - Elsevier
The pre-oxidative stabilisation of polyacrylonitrile (PAN) is a crucial step in the production of PAN-based carbon fibres. Much research has been devoted in the 1950s and 1960s …
Number of citations: 336 www.sciencedirect.com
SK Nataraj, KS Yang, TM Aminabhavi - Progress in polymer science, 2012 - Elsevier
Polyacrylonitrile (PAN), a well-known polymer with good stability and mechanical properties, has been widely used in producing carbon nanofibers (CNFs) as these have attracted …
Number of citations: 670 www.sciencedirect.com
MSA Rahaman, AF Ismail, A Mustafa - Polymer degradation and Stability, 2007 - Elsevier
Developing carbon fiber from polyacrylonitrile (PAN) based fiber is generally subjected to three processes namely stabilization, carbonization, and graphitization under controlled …
Number of citations: 577 www.sciencedirect.com
H Ueda, SH Carr - Polymer journal, 1984 - nature.com
The piezoelectric and related properties in ion-doped (NH 4 NO 3, NaNO 3) and undoped films of polyacrylonitrile have been measured as a function of temperature. The piezoelectric …
Number of citations: 85 www.nature.com
N Grassie, JN Hay - Journal of Polymer Science, 1962 - Wiley Online Library
… , and in the present paper we describe the polyacrylonitrile reaction in detail, emphasizing in … given an account of their investigations into polyacrylonitrile degradation.6 It is clear that …
Number of citations: 364 onlinelibrary.wiley.com
TJ Xue, MA McKinney, CA Wilkie - Polymer Degradation and Stability, 1997 - Elsevier
The volatile products that are evolved during the thermolysis of polyacrylonitrile have been studied by TGA/FTIR techniques. The complementary solid products that are not volatile have …
Number of citations: 276 www.sciencedirect.com
WJ Burlant, JL Parsons - Journal of Polymer Science, 1956 - Wiley Online Library
Polyacrylonitrile of molecular weight 130,000 has been pyrolyzed under nitrogen, between 200 and 320. The predominant gaseous products are hydrogen cyanide and ammonia; the …
Number of citations: 317 onlinelibrary.wiley.com
W Watt, W Johnson - Nature, 1975 - nature.com
THE first and most important stage of the preparation of high modulus carbon fibres from polyacrylonitrile (PAN) textile fibres is the oxidation of the fibres under tension. This produces …
Number of citations: 218 www.nature.com
S Dalton, F Heatley, PM Budd - Polymer, 1999 - Elsevier
A polyacrylonitrile (PAN) fibre, Dralon T (DT), and a copolymer manufactured as a carbon fibre precursor, Special Acrylic Fibre (SAF), were studied as received and after heat-treatment …
Number of citations: 484 www.sciencedirect.com
J Simitzis - Handbook of thermoplastics, 1997 - books.google.com
Acrylonitrile (vinyl cyanide), CH2= CHCN, which is mainly produced by the reaction of propylene and ammonia, is one of the most important monomers of the polymer industry. Its …
Number of citations: 12 books.google.com

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